1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride
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Overview
Description
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions, which stabilize the intermediate and facilitate the formation of the triazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can have different properties and applications .
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, leading to its potential therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazol-4-ylmethylamine: This compound has a similar structure but differs in the position of the triazole ring substitution.
1-Benzyl-1H-1,2,3-triazol-4-ylmethylamine hydrochloride: Similar to the above compound but in its hydrochloride form.
Uniqueness: 1-Benzyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11ClN4 |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-benzyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8;/h1-6H,7,10H2;1H |
InChI Key |
KDYNTLQERSSYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)N.Cl |
Origin of Product |
United States |
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